molecular formula C11H8FNO3 B1415384 Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate CAS No. 668970-74-9

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B1415384
CAS No.: 668970-74-9
M. Wt: 221.18 g/mol
InChI Key: UJELOQIDIAROPA-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride . The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and

Biological Activity

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is C11H8FNO3C_{11}H_{8}FNO_{3} with a molecular weight of 225.18 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's stability and may increase its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. Notably, it has shown promise in:

  • Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells. Research indicates that it can induce cell cycle arrest and apoptosis, particularly affecting the G2-M phase of the cell cycle .
  • Anti-inflammatory Effects : It has been noted for its selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation .
  • Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activities, although specific mechanisms remain to be fully elucidated.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Cell Line/Organism Effect Observed IC50/Other Metrics
AnticancerHep3BCell proliferation inhibitionIC50 = 5.76 µg/mL
HeLaInduction of apoptosisNot specified
Anti-inflammatoryCOX-2 enzymeSelective inhibitionIC50 = 0.95 µM
AntiviralVarious virusesInhibition of viral replicationNot specified

Case Studies

  • Anticancer Evaluation : A study evaluated a series of isoxazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited significant anticancer properties, with the target compound showing notable efficacy against Hep3B cells .
  • Inflammation Model : In an experimental model assessing anti-inflammatory activity, this compound demonstrated a marked reduction in inflammatory markers when tested in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antiviral Studies : Initial investigations into the antiviral potential of this compound indicated that it could inhibit specific viral pathways; however, further research is necessary to clarify its efficacy and mechanism against particular viruses.

Properties

IUPAC Name

methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJELOQIDIAROPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237571
Record name Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668970-74-9
Record name Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668970-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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